

An In-Depth Technical Guide to Isooctyl Stearate for Pharmaceutical Development

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Compound of Interest

Compound Name: *Isooctyl stearate*

CAS No.: 40550-16-1

Cat. No.: B1581377

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This guide provides a comprehensive technical overview of **isooctyl stearate**, a versatile ester with significant applications in the pharmaceutical and cosmetic industries. Addressed to researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of **isooctyl stearate**, its synthesis and purification, analytical methodologies for its characterization, and its functional roles in advanced drug delivery systems.

Core Identification and Physicochemical Properties

Isooctyl stearate, a branched-chain fatty acid ester, is a compound of interest due to its unique combination of emollience, solvency, and stability.

Chemical Identity:

- Chemical Name: 6-Methylheptyl octadecanoate[1][2]
- CAS Number: 40550-16-1
- Molecular Formula: C₂₆H₅₂O₂[1][2]

- Synonyms: **Isooctyl stearate**, 6-Methylheptyl stearate, Octadecanoic acid, isooctyl ester, Nikkol IOS

Molecular Structure:

Isooctyl stearate is the ester formed from the condensation of stearic acid, a long-chain saturated fatty acid, and isooctyl alcohol (typically 2-ethylhexanol), a branched-chain alcohol. This structure imparts both lipophilic character from the long stearate chain and a lower viscosity and freezing point due to the branched isooctyl moiety, compared to its straight-chain analogue, n-octyl stearate.

Physicochemical Data Summary:

Property	Value	Source
Molecular Weight	396.69 g/mol	[3]
Appearance	Colorless to light yellow liquid	[4]
Solubility	Insoluble in water; soluble in organic solvents like ethanol, acetone, and mineral oil.	[4]
Density	Approximately 0.859 g/cm ³	
Boiling Point	Approximately 431.9 °C at 760 mmHg	
Flash Point	Approximately 219.2 °C	

Synthesis and Purification: A Laboratory Perspective

The synthesis of **isooctyl stearate** is typically achieved through Fischer-Speier esterification, a well-established acid-catalyzed reaction. The following protocol provides a detailed methodology for its laboratory-scale synthesis and subsequent purification.

Experimental Protocol: Acid-Catalyzed Esterification of Stearic Acid with Isooctyl Alcohol

Materials:

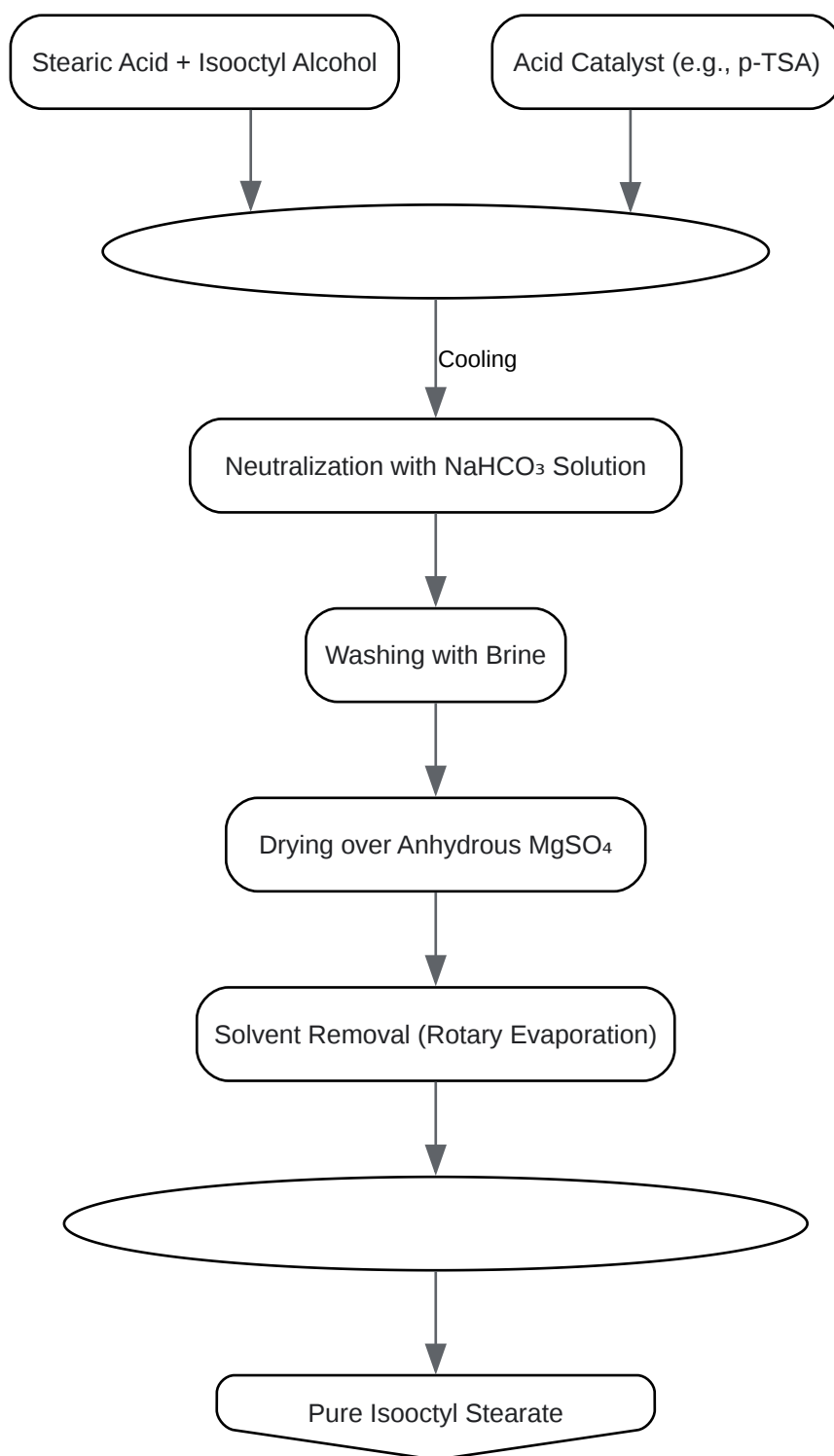
- Stearic Acid (1 mole equivalent)
- Isooctyl Alcohol (2-ethylhexanol) (1.2 mole equivalents - slight excess to drive the reaction)
- p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid (H_2SO_4) (catalytic amount, e.g., 1-2% of the total reactant weight)
- Toluene (for azeotropic removal of water)
- 5% (w/v) Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Activated Charcoal

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine stearic acid, isooctyl alcohol, and toluene.
- Catalyst Addition: Add the acid catalyst (p-TSA or H_2SO_4) to the reaction mixture.
- Esterification: Heat the mixture to reflux (typically 120-140°C). The water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water is no longer being produced.
- Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted stearic acid.[5] Be cautious as carbon dioxide gas will be evolved.[5] Repeat the washing until the aqueous layer is no longer acidic (test with pH paper).

- **Washing:** Wash the organic layer with brine to remove any remaining water-soluble impurities.
- **Drying:** Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the toluene using a rotary evaporator.
- **Purification:** The crude **isooctyl stearate** can be further purified by vacuum distillation to remove any unreacted isooctyl alcohol and other volatile impurities.[6] For color improvement, the product can be treated with activated charcoal followed by filtration.[7]

Logical Flow of Synthesis and Purification:



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Caption: Workflow for the synthesis and purification of **iso-octyl stearate**.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of the synthesized **isooctyl stearate**.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for assessing the purity of **isooctyl stearate** and identifying any residual starting materials or by-products.

Illustrative GC-MS Protocol:

- Instrumentation: A gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 280°C.
- Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 20°C/min, and held for 10 minutes.[8]
- MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-700.[8]
- Sample Preparation: Dilute the **isooctyl stearate** sample in a suitable solvent like iso-octane or dichloromethane.[8][9]

High-Performance Liquid Chromatography (HPLC):

HPLC can be employed for the quantification of **isooctyl stearate** in formulations. Since **isooctyl stearate** lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is necessary.

Illustrative HPLC Protocol:

- Instrumentation: An HPLC system with a pump, autosampler, column oven, and a suitable detector (UV, ELSD, or MS).

- Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μ m).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.[10][11]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detector: UV at 210 nm.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like isopropyl alcohol, and filter through a 0.45 μ m syringe filter before injection.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy are indispensable for the unambiguous structural confirmation of **isooctyl stearate**.

- ^1H NMR: The spectrum will show characteristic signals for the long alkyl chain of the stearate moiety, the methylene group adjacent to the ester oxygen, and the distinct signals for the branched isooctyl group.
- ^{13}C NMR: The spectrum will display a characteristic peak for the carbonyl carbon of the ester at around 174 ppm, along with signals for the carbons of the two alkyl chains.

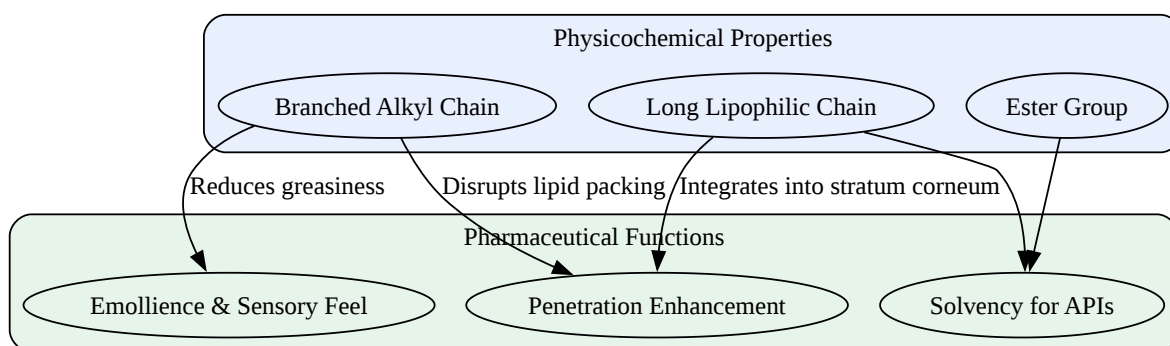
Applications in Drug Development

While widely used in cosmetics for its emollient properties, **isooctyl stearate**'s physicochemical characteristics make it a valuable excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.

Mechanism of Action as a Pharmaceutical Excipient:

- Emollient and Vehicle: In topical formulations, **isooctyl stearate** provides a smooth, non-greasy feel, which can improve patient compliance. Its lipophilic nature makes it an excellent vehicle for dissolving or dispersing hydrophobic active pharmaceutical ingredients (APIs).

- Solvent: It can act as a solvent for various cosmetic and pharmaceutical ingredients, including pigments, vitamins, and preservatives.[4]
- Penetration Enhancer: **Isooctyl stearate** can enhance the permeation of drugs through the stratum corneum, the primary barrier of the skin.[13] Its branched structure is thought to disrupt the highly ordered lipid bilayers of the stratum corneum, increasing their fluidity and creating pathways for drug molecules to pass through. This mechanism is similar to that of other well-known penetration enhancers like isopropyl myristate.[14][15]



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